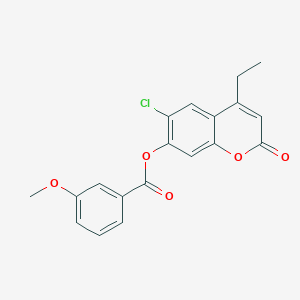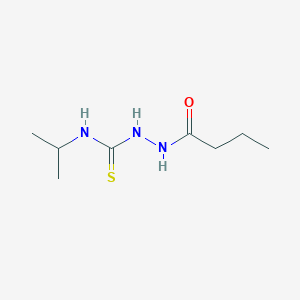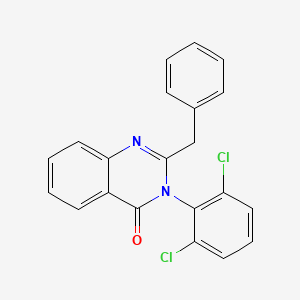![molecular formula C25H36N2O2S B4626152 1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-(4-tert-butylbenzyl)piperazine](/img/structure/B4626152.png)
1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-(4-tert-butylbenzyl)piperazine
Overview
Description
1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-(4-tert-butylbenzyl)piperazine is a complex organic compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of a sulfonyl group attached to a butan-2-ylphenyl moiety and a tert-butylbenzyl group attached to the piperazine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-(4-tert-butylbenzyl)piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction typically requires the presence of a base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), to facilitate the cyclization process . Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, an isocyanide, a carboxylic acid, and an aldehyde or ketone to form the desired piperazine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-(4-tert-butylbenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert sulfonyl groups to thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Electrophiles such as bromine (Br₂), nitric acid (HNO₃)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-(4-tert-butylbenzyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive piperazine derivatives.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-(4-tert-butylbenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-tert-Butylbenzyl)piperazine: A structurally similar compound with a tert-butylbenzyl group attached to the piperazine ring.
2-Methyl-4-phenyl-2-butanol: Another compound with a similar butan-2-ylphenyl moiety.
Uniqueness
1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-(4-tert-butylbenzyl)piperazine is unique due to the presence of both a sulfonyl group and a tert-butylbenzyl group, which confer distinct chemical and physical properties
Properties
IUPAC Name |
1-(4-butan-2-ylphenyl)sulfonyl-4-[(4-tert-butylphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O2S/c1-6-20(2)22-9-13-24(14-10-22)30(28,29)27-17-15-26(16-18-27)19-21-7-11-23(12-8-21)25(3,4)5/h7-14,20H,6,15-19H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBQYMRLWNINSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(cyclopropylcarbamoyl)-4-phenylthiophen-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4626073.png)
![{3-(3-methoxybenzyl)-1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}methanol](/img/structure/B4626085.png)
![N-[4-(aminosulfonyl)phenyl]-3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4626087.png)

![N~4~-[4-BROMO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE](/img/structure/B4626097.png)

![METHYL 3-{[2-(2-CHLOROPHENYL)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE](/img/structure/B4626117.png)
![1-methyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B4626119.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4626134.png)
![2-[({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4626136.png)
![N-[(2-chlorophenyl)methyl]cyclobutanecarboxamide](/img/structure/B4626157.png)
![(Z)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B4626169.png)

![2-{[2-(2,4-dimethylphenoxy)ethyl]thio}pyrimidine](/img/structure/B4626180.png)
